molecular formula C12H14BrClN2S B1523396 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1333686-32-0

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B1523396
CAS No.: 1333686-32-0
M. Wt: 333.68 g/mol
InChI Key: KXEGBWBFCWVFCY-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H14BrClN2S and its molecular weight is 333.68 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, it has been observed to affect the activity of various enzymes involved in metabolic pathways, further influencing cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, resulting in increased acetylcholine levels . This compound may also interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and enzyme inhibition, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to altered neurotransmission . Additionally, this compound may influence other metabolic pathways, contributing to its diverse biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution. Its localization within cells can influence its activity and function, affecting various biochemical pathways .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2S.ClH/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9;/h3-7H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEGBWBFCWVFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 2
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 3
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 4
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.